molecular formula C17H23NO4 B8189295 (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

Cat. No.: B8189295
M. Wt: 305.4 g/mol
InChI Key: DAYGDJLPGZOFEW-KBPBESRZSA-N
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Description

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phenyl group at the 4-position of the piperidine ring. The final step involves the formation of the dicarboxylic acid moiety. Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as chiral chromatography for separation and purification .

Chemical Reactions Analysis

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and the resulting effects on its chemical and biological properties.

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGDJLPGZOFEW-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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